molecular formula C22H27N3O6S B2998911 N1-(4-methoxybenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 869071-35-2

N1-(4-methoxybenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No.: B2998911
CAS No.: 869071-35-2
M. Wt: 461.53
InChI Key: ZESCQKNXMSBBKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-Methoxybenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalylbisamide) backbone. The molecule features two distinct substituents:

  • N1-substituent: A 4-methoxybenzyl group, which introduces electron-donating methoxy functionality and aromatic bulk.
  • N2-substituent: A (3-tosyl-1,3-oxazinan-2-yl)methyl group, combining a tosyl-protected oxazinan ring with a methyl linker.

Properties

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O6S/c1-16-4-10-19(11-5-16)32(28,29)25-12-3-13-31-20(25)15-24-22(27)21(26)23-14-17-6-8-18(30-2)9-7-17/h4-11,20H,3,12-15H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESCQKNXMSBBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-methoxybenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy. This article synthesizes available research findings regarding its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound features a complex structure characterized by the following components:

  • Methoxybenzyl group : Contributes to lipophilicity and potential interactions with biological membranes.
  • Oxazinan ring : Implicated in various biological activities, particularly in modulating enzyme functions.
  • Oxalamide linkage : May enhance binding properties to target proteins.

Cytotoxicity Against Cancer Cells

Research has demonstrated that derivatives of oxazinan compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound possess the ability to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This activity is crucial for their anticancer potential.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
5gA2780 (Ovarian)4.47Inhibits tubulin polymerization
5cMCF-7 (Breast)52.8Induces G2/M phase arrest
4dA2780/RCIS20.0Binds to colchicine site on tubulin

These results indicate that this compound and its analogs may serve as effective agents in cancer treatment by targeting microtubule dynamics.

The primary mechanism through which this compound exerts its biological effects appears to be through:

  • Inhibition of Tubulin Polymerization : By binding to the colchicine site on tubulin, it disrupts microtubule dynamics essential for mitosis.
  • Induction of Apoptosis : The arrest in the cell cycle can lead to programmed cell death in cancerous cells.

Study on Anticancer Activity

A pivotal study investigated a series of oxazinan derivatives, including those structurally related to this compound. The findings indicated that these compounds not only inhibited cell proliferation but also showed promise in overcoming multidrug resistance (MDR) in cancer cells.

Key Findings :

  • The compounds demonstrated a broad spectrum of cytotoxicity across multiple cancer cell lines.
  • In vivo studies indicated significant tumor growth inhibition without notable neurotoxicity at therapeutic doses.

Structure–Activity Relationship (SAR)

Exploring the SAR of this compound reveals that modifications to the methoxy group and variations in the oxazinan ring influence both potency and selectivity towards different cancer types.

Table 2: Structure–Activity Relationship Insights

ModificationEffect on Activity
Increasing methoxy substitutionsEnhanced lipophilicity and potency
Altering oxazinan substituentsVarying selectivity towards cancer types

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Table 1: Key Structural and Functional Comparisons

Compound Name N1 Substituent N2 Substituent Key Applications/Findings Reference
Target Compound 4-Methoxybenzyl (3-Tosyl-1,3-oxazinan-2-yl)methyl Hypothesized: Potential enzyme inhibition or flavor modulation (structural analogy)
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavoring agent; replaces MSG in foods; metabolically stable (no amide hydrolysis observed)
Compound 80 (N1-(4-Chlorophenyl)-N2-(4-methoxybenzyl)oxalamide) 4-Chlorophenyl 4-Methoxybenzyl Inhibitor of stearoyl CoA desaturase; synthesized in 68% yield; characterized by ^1H/^13C NMR
Compound 28 (N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide) 3-Chloro-4-fluorophenyl 4-Methoxyphenethyl Enzyme inhibitor (64% yield); distinct ^1H NMR shifts due to halogen substituents
Compound 4 (N1,N2-bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide) Complex bis-azetidinyl Same as N1 Beta-lactam-containing analog; IR/NMR-confirmed structure

Structural and Electronic Differences

Aromatic Substituent Effects :

  • The target compound ’s 4-methoxybenzyl group is less sterically hindered compared to S336’s 2,4-dimethoxybenzyl group but shares similar electronic properties (electron donation via methoxy) .
  • Halogenated analogs (e.g., Compound 28, 80) exhibit enhanced metabolic stability and stronger enzyme binding due to chloro/fluoro groups, which are absent in the target compound .

Heterocyclic Influence :

  • The 3-tosyl-1,3-oxazinan group in the target compound introduces a sulfonamide-protected heterocycle, which may enhance solubility or target-specific interactions compared to simpler N2 substituents (e.g., pyridinylethyl in S336 or phenethyl in Compound 28) .

Functional and Metabolic Comparisons

Flavoring vs. Therapeutic Potential: S336 and related oxalamides are optimized for flavor enhancement, with regulatory approval (FEMA 4233) and metabolic stability in hepatocytes .

Metabolic Pathways: S336 undergoes rapid metabolism in rat hepatocytes without amide hydrolysis, a trait linked to its dimethoxybenzyl and pyridinylethyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.